molecular formula C18H20ClNOS B5755468 3-[(4-chlorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]propanamide

3-[(4-chlorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]propanamide

Cat. No.: B5755468
M. Wt: 333.9 g/mol
InChI Key: GCDBREONKKVRHO-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]propanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a sulfanyl linkage, and a propanamide moiety

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS/c1-13(2)14-3-7-16(8-4-14)20-18(21)11-12-22-17-9-5-15(19)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDBREONKKVRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]propanamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to form the final product .

Chemical Reactions Analysis

3-[(4-chlorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Scientific Research Applications

3-[(4-chlorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

3-[(4-chlorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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